Ethyl 6-(2-fluorophenyl)-6-oxohexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

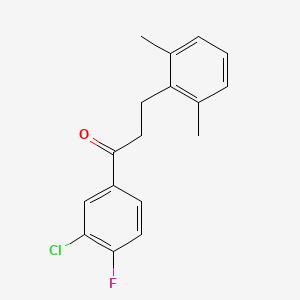

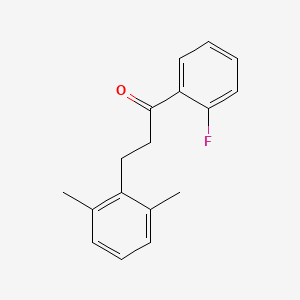

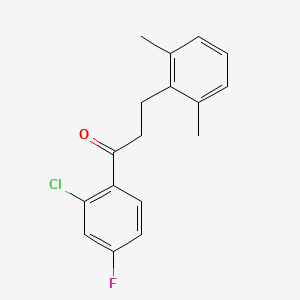

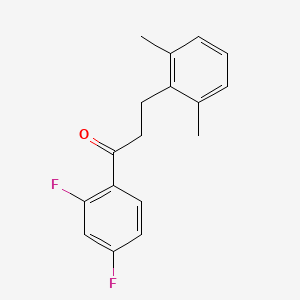

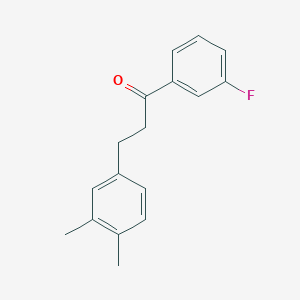

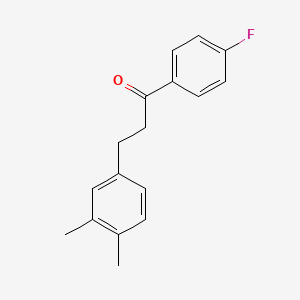

Compounds like “Ethyl 6-(2-fluorophenyl)-6-oxohexanoate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. The “2-fluorophenyl” part indicates the presence of a phenyl (benzene) ring with a fluorine atom attached. The “6-oxohexanoate” part suggests a six-carbon chain with a ketone (C=O) functional group .

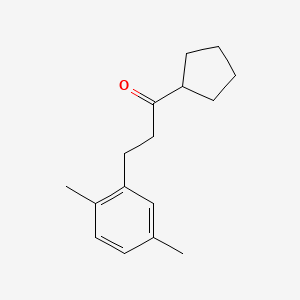

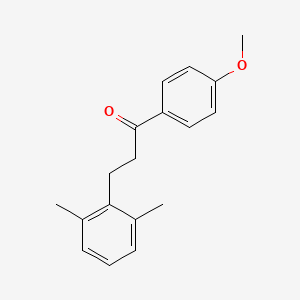

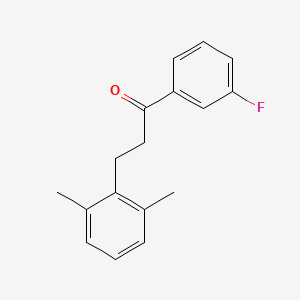

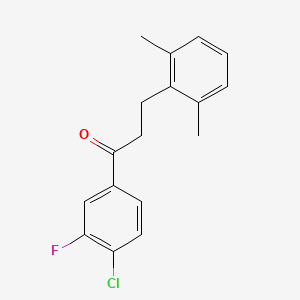

Molecular Structure Analysis

The molecular structure of a compound like this would consist of a benzene ring (from the phenyl group) attached to a six-carbon chain (from the hexanoate part) with a ketone functional group and an ester functional group. The exact structure would depend on the positions of these groups on the chain .Physical and Chemical Properties Analysis

Physical and chemical properties would include things like melting point, boiling point, solubility, and reactivity. These would need to be determined experimentally for each specific compound .Scientific Research Applications

Synthesis and Characterization

- Ethyl 6-(2-fluorophenyl)-6-oxohexanoate and similar compounds have been synthesized and characterized using various analytical techniques like FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction. These compounds are of interest due to their unique crystal structures and potential applications in molecular engineering and material science (Sapnakumari et al., 2014).

Biological Evaluation and Molecular Docking

- Derivatives of this compound have been explored for their cytotoxic activity against various human cancer cell lines. These compounds showed potent inhibitory activity towards specific tyrosine kinases, suggesting their potential as effective anti-cancer agents (Riadi et al., 2021).

Asymmetric Reduction Studies

- Asymmetric reduction of compounds similar to this compound using specific fungi like Rhizopus species has been studied. This research has implications in the field of enantioselective synthesis, which is crucial for the production of optically active pharmaceuticals (Salvi & Chattopadhyay, 2006).

Antisepsis Agent Synthesis

- This compound derivatives have been synthesized as potential antisepsis agents. These compounds show promise in the development of new antimicrobial and antiseptic drugs, highlighting their importance in medical chemistry (Yamada et al., 2006).

Safety and Hazards

Properties

IUPAC Name |

ethyl 6-(2-fluorophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBGXZVPIZYRLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645632 |

Source

|

| Record name | Ethyl 6-(2-fluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-38-3 |

Source

|

| Record name | Ethyl 6-(2-fluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.